molecular formula C11H21ClN2O4S B13501110 tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate

tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate

Cat. No.: B13501110
M. Wt: 312.81 g/mol
InChI Key: WDFPRICCHMSLAH-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate is a chemical compound with a complex structure that includes a piperidine ring, a chlorosulfonyl group, and a tert-butyl carbamate moiety

Preparation Methods

The synthesis of tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

Tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate (CAS No. 172478-01-2) is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and relevant research findings.

  • Molecular Formula : C₁₁H₂₂N₂O₂SCl
  • Molecular Weight : 270.83 g/mol
  • CAS Number : 172478-01-2
  • Purity : Typically above 95%

The biological activity of this compound is primarily attributed to its ability to interact with bacterial cell membranes and disrupt their integrity. This mechanism is similar to other compounds that exhibit antibacterial properties by causing depolarization of the membrane potential, leading to cell death.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity against various strains of bacteria, particularly Gram-positive pathogens.

Efficacy Against Drug-resistant Strains

Research indicates that derivatives of this compound show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these strains range from 0.78 to 3.125 μg/mL, comparable to traditional antibiotics like vancomycin and linezolid .

Table 1: Biological Activity Overview

Pathogen Activity MIC (μg/mL) Notes
Staphylococcus aureus (MRSA)Strong bactericidal0.78 - 3.125Effective against biofilm-forming strains
Enterococcus faecium (VREfm)Strong bactericidal0.78 - 3.125Selective for Gram-positive bacteria
Staphylococcus epidermidisModerate activityNot specifiedIncludes linezolid-resistant strains
Escherichia coliNo activityN/AIneffective against Gram-negative bacteria

Case Studies

  • Case Study on MRSA :
    A study conducted on the efficacy of this compound against MRSA demonstrated a significant reduction in bacterial load in vitro, suggesting its potential as a novel therapeutic agent in treating resistant infections.
  • Biofilm Formation :
    Another research highlighted the compound's ability to disrupt biofilm formation in Staphylococcus species, which is critical in chronic infections where biofilms protect bacteria from conventional antibiotics.

Safety and Toxicology

While the compound shows promising antibacterial properties, safety profiles must be considered. Preliminary toxicity assessments indicate low hemolytic activity toward mammalian cells, suggesting a favorable selectivity index for further development as an antimicrobial agent .

Properties

Molecular Formula

C11H21ClN2O4S

Molecular Weight

312.81 g/mol

IUPAC Name

tert-butyl N-[(1-chlorosulfonylpiperidin-3-yl)methyl]carbamate

InChI

InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)13-7-9-5-4-6-14(8-9)19(12,16)17/h9H,4-8H2,1-3H3,(H,13,15)

InChI Key

WDFPRICCHMSLAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)S(=O)(=O)Cl

Origin of Product

United States

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